2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c23-15(11-22-14-6-2-1-5-13(14)19-20-22)18-10-12-4-3-8-21(12)16-17-7-9-24-16/h1-2,5-7,9,12H,3-4,8,10-11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYKBDBBRVWYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds based on a 2h-benzo[d][1,2,3]triazole core have been tested in organic field-effect transistors (ofets). These compounds are known to interact with electron-donating and electron-withdrawing fragments, playing a critical role in their application as semiconductors.
Mode of Action
The compound interacts with its targets through intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments. The planarity of the structure is crucial for this interaction. The introduction of different substituents allows modulation of the semiconductor donor ability.
Biochemical Pathways
Similar compounds have been used in the development of low-band gap semiconductors with high charge-carrier mobilities. The variation of the HOMO and LUMO energy values through the introduction of different donor and acceptor groups is a common strategy to tune the electronic and optoelectronic properties of these systems.
Result of Action
The compound’s action results in good intramolecular charge transfer, which is critical for its application as a semiconductor in OFET devices. The compounds were tested in a top-contact/bottom-gate thin film transistor architecture, and they behave as p-type semiconductors.
Action Environment
Intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can be used to tune the factors that influence the self-assembly and the final morphologies of the aggregates. One-dimensional (1D) organic semiconductors, due to their confined sizes and unique shapes, have proven to exhibit novel properties.
Biological Activity
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a hybrid molecule that combines the structural motifs of benzo[d][1,2,3]triazole and thiazole with a pyrrolidine moiety. This unique combination suggests potential biological activities that merit investigation. The biological activity of such compounds often includes antimicrobial, anticancer, and neuroprotective properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole rings. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with thiazole moieties have been noted for their ability to inhibit tumor growth in colon carcinoma models (IC50 values ranging from 10 to 30 µM) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(1H-benzo[d][1,2,3]triazol...) | HCT-15 (Colon) | 12.5 | |
| Thiazole-Pyrrolidine Derivative | MCF-7 (Breast) | 15.0 | |
| Quinazoline Derivative | HepG2 (Liver) | 20.0 |
Antimicrobial Activity
Compounds containing the triazole ring have also been investigated for their antimicrobial properties. A study reported that similar triazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 16 | |
| Triazole Derivative B | Escherichia coli | 32 |
Neuroprotective Effects
The neuroprotective properties of compounds similar to This compound have been explored in models of neurodegeneration. The compound's ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, has been documented. For instance, certain triazole-containing compounds showed AChE inhibition with IC50 values around 5 µM, suggesting potential therapeutic implications in cognitive disorders .
Table 3: AChE Inhibition by Triazole Compounds
The biological activities of these compounds are often attributed to their ability to interact with specific molecular targets within cells:
- Anticancer Activity : The presence of the thiazole ring enhances the interaction with DNA and proteins involved in cell cycle regulation.
- Antimicrobial Activity : The triazole moiety contributes to the disruption of bacterial cell wall synthesis.
- Neuroprotective Effects : Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.
Case Studies
In a recent case study involving a series of thiazole-pyrrolidine derivatives, one compound demonstrated a remarkable protective index against seizures in animal models (median effective dose ED50 = 18.4 mg/kg) . This indicates not only efficacy but also safety in potential therapeutic applications.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzo[d][1,2,3]triazole exhibit significant antimicrobial activities. For instance, compounds containing the triazole ring have shown efficacy against various bacterial strains and fungi. The incorporation of thiazole and pyrrolidine enhances these effects, potentially through synergistic mechanisms that disrupt microbial cell functions .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies on similar thiazole-containing compounds have demonstrated their ability to inhibit cancer cell proliferation. For example, thiazole derivatives have been tested against several cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity . The specific compound may exhibit similar properties due to its structural analogies.
Anticonvulsant Effects
Thiazole derivatives have been explored for their anticonvulsant activities. A study highlighted the synthesis of thiazole-pyrrolidine hybrids that displayed significant protection in seizure models . Given the structural similarities, 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide could potentially share these anticonvulsant properties.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of thiazole derivatives and tested their antimicrobial activity against resistant bacterial strains. The results indicated that certain modifications to the thiazole ring significantly enhanced antibacterial efficacy . This suggests that similar modifications to this compound could yield compounds with improved antimicrobial properties.
Case Study 2: Anticancer Screening
In another investigation focusing on thiazole-containing compounds, researchers evaluated their anticancer potential against multiple cell lines. Results showed that specific structural features led to enhanced cytotoxicity in breast cancer models . This reinforces the hypothesis that this compound could be a candidate for further anticancer studies.
Chemical Reactions Analysis
Amide Bond Formation
The acetamide functionality in the molecule likely arises from coupling reactions between a carboxylic acid derivative and an amine group. Common reagents for such reactions include:
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HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) as a base .
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EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) with DMSO (dimethyl sulfoxide) .
For example, compound 1 in was synthesized using HATU and DIPEA for amide formation between a carboxylic acid and an amine. This methodology likely applies to the target compound’s acetamide group, which connects the benzotriazole moiety to the pyrrolidine-thiazole fragment.
Thiazole-Pyrrolidine Moiety Assembly
The thiazole-pyrrolidine hybrid structure may involve:
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Condensation reactions : Formation of the thiazole ring via nucleophilic attack between a thioamide and a carbonyl compound .
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Cyclization : Generation of the pyrrolidine ring through intramolecular amine-alkyne or amine-ketone reactions .
Studies on thiazole-containing compounds highlight that substituents like pyrrolidine groups are often introduced via nucleophilic substitutions or coupling reactions . For instance, pyrrolidine derivatives in similar compounds are synthesized using alkylating agents or carbodiimide-mediated couplings .
Reaction Conditions and Reagents
A comparative analysis of reagents and conditions for amide bond formation in similar compounds is provided below:
Critical Observations
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Substitution Effects :
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Enantiomeric Purity :
-
Functional Group Reactivity :
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The benzotriazole ring’s electron-rich nature may enable electrophilic substitution reactions, though direct evidence for this in the target compound is absent.
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The acetamide group’s susceptibility to hydrolysis under acidic/basic conditions could complicate purification steps.
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Challenges and Considerations
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Reagent Compatibility : The use of water-sensitive reagents (e.g., HATU, MsCl) necessitates anhydrous conditions to avoid side reactions.
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Purification : The presence of multiple heterocyclic rings may complicate chromatographic separation, requiring specialized techniques (e.g., chiral chromatography) .
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Scalability : Amide formation methods like EDC/DMSO may be less efficient for large-scale synthesis compared to HATU-based protocols .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Benzotriazole Core: The benzo-triazole group is conserved across all analogs and is critical for enzyme inhibition (e.g., SARS-CoV-1/2 3CLPro) by acting as a non-covalent binding motif . In the target compound, this moiety may similarly stabilize interactions with proteases or kinases.
Substituent Variability: Pyrrolidine-Thiazole Group: Unique to the target compound, this substituent combines a five-membered saturated ring (pyrrolidine) with a thiazole heterocycle. Thiazole rings are known to enhance metabolic stability and bioavailability compared to purely aromatic substituents (e.g., compound 21’s thienyl group) . Aryl vs. Heteroaryl Groups: Compounds with para-substituted aryl groups (e.g., compound 65’s p-tolyl) exhibit analgesic activity, while those with heteroaryl groups (e.g., compound 17’s dihydropyridinone) show antiviral effects .
Synthetic Approaches :
- Most analogs use EDC/HOBt or T3P-mediated amidation for benzotriazole-acetamide bond formation .
- The target compound’s pyrrolidine-thiazole group may require additional steps, such as reductive amination or cyclization, to assemble the bicyclic substituent.
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound 21 | Compound 17 | Compound 65 |
|---|---|---|---|---|
| Molecular Weight | ~430–450 g/mol (estimated) | 457.03 g/mol | 457.03 g/mol | 297.3 g/mol |
| logP | ~2.5–3.5 (moderate lipophilicity due to thiazole) | 3.8 (high aryl content) | 3.2 (dihydropyridinone) | 2.1 (polar p-tolyl) |
| Solubility | Moderate (thiazole enhances aqueous solubility) | Low (hydrophobic aryl) | Moderate (heterocyclic) | High (polar substituent) |
| Bioactivity | Hypothesized: Antiviral/kinase inhibition | Antiviral | Antiviral | Analgesic |
Research Implications
- The pyrrolidine-thiazole substituent in the target compound may offer improved pharmacokinetic profiles compared to analogs with bulky aryl groups (e.g., compound 41’s chlorobenzyl group) .
- Future studies should prioritize crystallographic analysis (e.g., using SHELX programs ) to elucidate binding modes with targets like 3CLPro or kinases.
Q & A
Q. Progress monitoring :
- Thin-Layer Chromatography (TLC) tracks intermediate formation .
- Spectroscopic confirmation : NMR (¹H/¹³C) validates structural integrity; IR confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Basic: Which analytical techniques are critical for confirming the compound’s structural identity?
- NMR Spectroscopy :
- ¹H NMR identifies proton environments (e.g., benzotriazole aromatic protons at δ 7.5–8.5 ppm; pyrrolidine methylene at δ 3.0–4.0 ppm) .
- ¹³C NMR confirms carbonyl (δ ~170 ppm) and heterocyclic carbons .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ ion) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) via reverse-phase methods .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during coupling steps .
- Catalyst selection : Use of coupling agents (e.g., EDC/HOBt) enhances amide bond formation efficiency .
- Solvent effects : Switch to DCM for sterically hindered intermediates to reduce byproducts .
- Statistical optimization : Design of Experiments (DoE) identifies critical parameters (e.g., molar ratios, reaction time) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Q. Methodology :
- Substituent variation : Modify benzotriazole (e.g., electron-withdrawing groups) or thiazole (e.g., halogenation) to assess activity changes .
- Biological assays : Test derivatives against target enzymes (e.g., kinases) using enzymatic inhibition assays .
- Data correlation : Plot IC₅₀ values against substituent Hammett constants to identify electronic effects .
Q. Example SAR Table :
| Derivative | Substituent (R) | Enzyme Inhibition (IC₅₀, μM) |
|---|---|---|
| Parent | H | 5.2 |
| Derivative A | -Cl | 2.1 |
| Derivative B | -OCH₃ | 7.8 |
Data adapted from studies on analogous thiazole-acetamide compounds .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Replicate experiments : Ensure consistency in assay conditions (e.g., pH, temperature, cell lines) .
- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Meta-analysis : Compare data across studies to identify outliers or confounding variables (e.g., impurity levels in test compounds) .
Advanced: What computational strategies predict the compound’s binding mode with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases) .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of key hydrogen bonds .
- Free energy calculations : MM-PBSA/GBSA quantify binding energy contributions of specific residues .
Example : Docking of analogous compounds showed thiazole interactions with kinase hinge regions (RMSD < 2.0 Å) .
Advanced: How to investigate reaction mechanisms involving this compound’s reactivity?
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., [substrate], temperature) to infer mechanism (e.g., SN2 vs. radical pathways) .
- Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into products .
- DFT calculations : Model transition states to identify rate-determining steps (e.g., benzotriazole ring-opening barriers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
